Ethyl late

X-ray crystallography stereochemistry conformational analysis

Ethyl late (ethyl (2Z)-2-[(2-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) is a fully characterized member of the ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate analog class. Its solid-state structure has been confirmed via single-crystal X-ray diffraction.

Molecular Formula C25H22N2O5S
Molecular Weight 462.5g/mol
Cat. No. B403037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl late
Molecular FormulaC25H22N2O5S
Molecular Weight462.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C
InChIInChI=1S/C25H22N2O5S/c1-4-31-24(30)21-15(2)26-25-27(22(21)17-10-6-5-7-11-17)23(29)20(33-25)14-18-12-8-9-13-19(18)32-16(3)28/h5-14,22H,4H2,1-3H3/b20-14-
InChIKeyOQCZRDWKZXSHGS-ZHZULCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Late for PKCK2 Research: A Defined Thiazolo-Pyrimidine Scaffold


Ethyl late (ethyl (2Z)-2-[(2-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate) is a fully characterized member of the ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate analog class. Its solid-state structure has been confirmed via single-crystal X-ray diffraction [1]. The scaffold is recognized as a new phenotype for protein kinase casein kinase 2 (PKCK2) inhibition, with a closely related congener (Compound 24) demonstrating potent and selective activity [2].

Why Substituting Ethyl Late with Uncharacterized Analogs Risks Project Integrity


The thiazolo[3,2-a]pyrimidine scaffold is highly sensitive to substitution patterns. Even minor variations in the benzylidene and 5-phenyl motifs can drastically alter target affinity and selectivity. The lead analog Compound 24 (IC50 = 0.56 μM for PKCK2) was selectively optimized from a 4,000-compound library, and it displayed a 2.2-fold improvement over the control TBB (IC50 = 1.24 μM) [1]. Without equivalent, publicly available selectivity data for ethyl late itself, any substitution with an untested analog from this class risks introducing an inactive or promiscuous kinase binder, undermining experimental reproducibility.

Ethyl Late Quantitative Differentiation: Evidence Assessment


Crystallographic Confirmation of (Z)-Configuration and Planarity Versus Undefined Stereochemistry in Commercial Analogs

High-strength differential evidence is extremely limited for ethyl late. The only available peer-reviewed, quantitative datum is its solid-state structure. X-ray analysis confirms the (Z)-configuration of the exocyclic benzylidene double bond and the near planarity of the thiazolopyrimidine core (r.m.s. deviation = 0.100 Å) [1]. This is in contrast to many commercially available analogs from the AldrichCPR collection, which are sold without stereochemical or analytical characterization, as expressly noted by the supplier . The defined geometry is critical for any structure-activity relationship (SAR) interpretation. No direct comparative biological data for ethyl late itself was found in the public domain.

X-ray crystallography stereochemistry conformational analysis

Class-Level PKCK2 Inhibitory Potential Inferred from a Potent Scaffold Analog

A close structural analog, Compound 24 ((Z)-ethyl 5-(4-chlorophenyl)-2-(3,4-dihydroxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate), was identified as a potent and selective PKCK2 inhibitor (IC50 = 0.56 μM; Ki = 0.78 μM) [1]. It was 2.2-fold more potent than the reference inhibitor TBB (IC50 = 1.24 μM) and maintained selectivity across a panel of 31 human protein kinases. While this class-level inference supports the scaffold's potential, no direct inhibitory data for ethyl late itself has been reported. Therefore, its own potency and selectivity profile remain unvalidated.

PKCK2 inhibitor kinase selectivity anti-cancer

Appropriate Use Scenarios for Ethyl Late Based on Available Evidence


Use as a Stereochemically Defined Scaffold for SAR Expansion

Ethyl late can serve as a crystallographically characterized starting point for synthetic elaboration of the thiazolo[3,2-a]pyrimidine scaffold [1]. Its defined (Z)-geometry and planar core make it suitable for structure-based drug design studies aiming to improve PKCK2 affinity, provided all newly synthesized analogs are assayed de novo.

Negative Control or Inactive Comparator in Kinase Assays

Given the absence of published activity data, ethyl late may be employed as a presumptively inactive or weakly active comparator within the analog series, pending in-house profiling. It should not be assumed to possess the sub-micromolar PKCK2 inhibition shown by the optimized lead Compound 24 [1].

Physical-Chemical Property Benchmarking

Computational predictions indicate a logP of approximately 2.16 and a polar surface area of 115.2 Ų [2]. These values can serve as baseline descriptors when optimizing analogs for improved solubility or permeability, though experimental logP and solubility data are not yet reported.

Quote Request

Request a Quote for Ethyl late

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.